molecular formula C7H12N4 B11722146 4-[(2,2-dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole

4-[(2,2-dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole

Cat. No.: B11722146
M. Wt: 152.20 g/mol
InChI Key: ZFFBXHNLRPNABA-YWEYNIOJSA-N
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Description

4-[(2,2-Dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C7H12N4. It is known for its unique structure, which includes a pyrazole ring substituted with a dimethylhydrazinylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2-dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with dimethylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2,2-Dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

4-[(2,2-Dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,2-dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,2-Dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

N-methyl-N-[(Z)-(1-methylpyrazol-4-yl)methylideneamino]methanamine

InChI

InChI=1S/C7H12N4/c1-10(2)8-4-7-5-9-11(3)6-7/h4-6H,1-3H3/b8-4-

InChI Key

ZFFBXHNLRPNABA-YWEYNIOJSA-N

Isomeric SMILES

CN1C=C(C=N1)/C=N\N(C)C

Canonical SMILES

CN1C=C(C=N1)C=NN(C)C

Origin of Product

United States

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